molecular formula C7H12N2O2 B3360432 5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl- CAS No. 89003-45-2

5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl-

Cat. No.: B3360432
CAS No.: 89003-45-2
M. Wt: 156.18 g/mol
InChI Key: WKQSAAREYHXMGV-UHFFFAOYSA-N
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Description

5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl- is a heterocyclic compound that belongs to the class of imidazoles This compound is characterized by its unique bicyclic structure, which includes a pyrrolo and imidazole ring fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl- can be achieved through several methods. One common approach involves a three-component reaction of ethyl trifluoropyruvate, methyl ketones, and ethylenediamine or 1,3-diaminopropane . This reaction typically proceeds under mild conditions and results in the formation of the desired compound along with other related heterocycles.

Another method involves the cyclization of levulinic acid with α-aminohydroxamic acids or α-amino acid phenylhydrazides . Additionally, the cyclization of γ-oxo esters with α-aminoamides or phenylhydrazides of α-amino acids has been reported . These methods provide efficient routes to construct the hexahydropyrrolo[1,2-a]imidazol-5-one framework.

Industrial Production Methods

Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the development of greener and more sustainable methods, such as using renewable starting materials and minimizing waste, is an area of ongoing research.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound’s structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the compound, leading to the formation of oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed to reduce the compound, resulting in the formation of reduced derivatives.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while reduction reactions may produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl- has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl- stands out due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry, combined with its bioactive potential, makes it a unique and valuable compound for various research applications.

Properties

IUPAC Name

7a-hydroxy-2-methyl-1,3,6,7-tetrahydropyrrolo[1,2-c]imidazol-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O2/c1-8-4-7(11)3-2-6(10)9(7)5-8/h11H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQSAAREYHXMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2(CCC(=O)N2C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90520282
Record name 7a-Hydroxy-2-methylhexahydro-5H-pyrrolo[1,2-c]imidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90520282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89003-45-2
Record name 7a-Hydroxy-2-methylhexahydro-5H-pyrrolo[1,2-c]imidazol-5-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90520282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl-
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5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl-
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5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl-
Reactant of Route 6
5H-Pyrrolo[1,2-c]imidazol-5-one, hexahydro-7a-hydroxy-2-methyl-

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